2-Chloro-1-isopropoxy-4-vinylbenzene
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Overview
Description
2-Chloro-1-isopropoxy-4-vinylbenzene is an organic compound characterized by the presence of a chloro group, an isopropoxy group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isopropoxy-4-vinylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol, isopropyl alcohol, and vinyl chloride.
Etherification: The first step involves the etherification of 4-chlorophenol with isopropyl alcohol in the presence of an acid catalyst to form 2-chloro-1-isopropoxybenzene.
Vinylation: The second step involves the vinylation of 2-chloro-1-isopropoxybenzene using vinyl chloride in the presence of a base catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-isopropoxy-4-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Addition Reactions: The vinyl group can participate in addition reactions with halogens or hydrogen to form dihalo or saturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or neutral conditions.
Addition: Common reagents include halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Major Products Formed
Substitution: Formation of 2-isopropoxy-4-vinylphenol or other substituted derivatives.
Oxidation: Formation of 2-chloro-1-isopropoxy-4-vinylbenzaldehyde or 2-chloro-1-isopropoxy-4-vinylbenzoic acid.
Addition: Formation of 2-chloro-1-isopropoxy-4-dihalobenzene or 2-chloro-1-isopropoxy-4-ethylbenzene.
Scientific Research Applications
2-Chloro-1-isopropoxy-4-vinylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-isopropoxy-4-vinylbenzene involves its interaction with molecular targets and pathways. The chloro group can participate in electrophilic aromatic substitution reactions, while the vinyl group can undergo addition reactions. These interactions can lead to the formation of various intermediates and products, influencing the compound’s overall reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methoxy-4-vinylbenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Chloro-1-ethoxy-4-vinylbenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.
2-Chloro-1-propoxy-4-vinylbenzene: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
2-Chloro-1-isopropoxy-4-vinylbenzene is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions compared to other similar compounds. The isopropoxy group can provide steric hindrance and electronic effects, affecting the compound’s overall behavior in chemical reactions and applications.
Properties
IUPAC Name |
2-chloro-4-ethenyl-1-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-4-9-5-6-11(10(12)7-9)13-8(2)3/h4-8H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBKDYYCGQZBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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